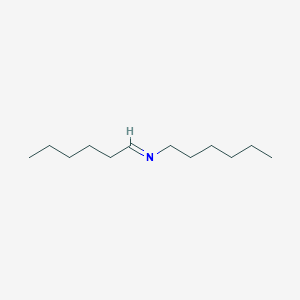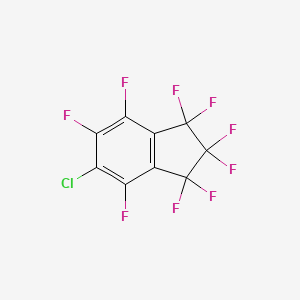![molecular formula C23H18FNO4 B14150479 (1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one CAS No. 1212477-20-7](/img/structure/B14150479.png)
(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[142102,1404,1305,10]nonadeca-5,7,9,11-tetraen-15-one” is a complex organic molecule characterized by its unique pentacyclic structure and the presence of a fluorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core and the introduction of the fluorobenzoyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Transformations: Introduction of the fluorobenzoyl group via Friedel-Crafts acylation or other suitable methods.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- (1R,2S,14R,16S)-3-(4-chlorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one
- (1R,2S,14R,16S)-3-(4-methylbenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one
Uniqueness
The presence of the fluorobenzoyl group in the compound distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
1212477-20-7 |
|---|---|
分子式 |
C23H18FNO4 |
分子量 |
391.4 g/mol |
IUPAC名 |
(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one |
InChI |
InChI=1S/C23H18FNO4/c24-14-8-5-13(6-9-14)21(26)20-19-17-11-28-23(29-17)22(27)18(19)16-10-7-12-3-1-2-4-15(12)25(16)20/h1-10,16-20,23H,11H2/t16?,17-,18-,19-,20?,23-/m0/s1 |
InChIキー |
FFBISRRZTPMMHX-ZHXGFRARSA-N |
異性体SMILES |
C1[C@H]2[C@H]3[C@H](C4C=CC5=CC=CC=C5N4C3C(=O)C6=CC=C(C=C6)F)C(=O)[C@@H](O1)O2 |
正規SMILES |
C1C2C3C(C4C=CC5=CC=CC=C5N4C3C(=O)C6=CC=C(C=C6)F)C(=O)C(O1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)


![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)

![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)



